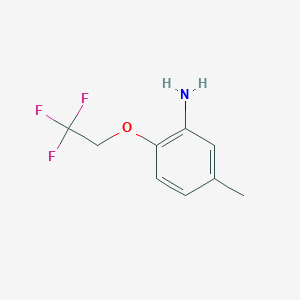

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline

Description

Contextual Significance of Fluorine and Fluoroalkoxy Moieties in Contemporary Organic Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in modern medicinal chemistry to enhance a candidate's pharmacological profile. tandfonline.com Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to alter a molecule's electronic properties, conformation, and stability without significantly increasing its size. tandfonline.com

Fluoroalkoxy groups, such as the trifluoroethoxy (-OCH₂CF₃) and trifluoromethoxy (-OCF₃) moieties, are particularly valuable. These groups can significantly increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. mdpi.comresearchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong, making fluoroalkoxy groups highly resistant to metabolic degradation by enzymes. This metabolic stability often leads to a longer biological half-life and improved pharmacokinetic properties for drug candidates. researchgate.netnih.gov The electron-withdrawing nature of these groups can also lower the pKa of nearby amine functionalities, which can enhance bioavailability by improving membrane permeation. nih.govacs.org The strategic placement of these moieties can block sites of metabolic oxidation, further enhancing the molecule's stability and duration of action. nih.gov

Overview of Substituted Anilines as Pivotal Intermediates and Reaction Substrates

Substituted anilines are a cornerstone of synthetic organic chemistry, serving as versatile building blocks for a vast array of more complex molecules. google.combeilstein-journals.org Their utility stems from the reactivity of the aromatic ring and the nucleophilicity of the amino group. These compounds are foundational in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govbeilstein-journals.org

Aniline (B41778) derivatives can undergo a wide range of chemical transformations. The amino group activates the aromatic ring, facilitating electrophilic aromatic substitution reactions. They are also key precursors for the synthesis of heterocyclic compounds, such as quinolines. organic-chemistry.org Furthermore, anilines are readily converted into arenediazonium salts, which are highly valuable intermediates capable of undergoing a variety of substitution reactions to introduce a wide range of functional groups onto the aromatic ring. chemistrysteps.com The specific nature and position of substituents on the aniline ring dictate its reactivity and the steric and electronic properties of the resulting products, making substituted anilines like 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline valuable for creating molecules with precisely tailored properties. organic-chemistry.orgchemistrysteps.com

Research Trajectory of this compound within Aromatic Amine Chemistry

The research trajectory of this compound is best understood by its role as a specialized chemical intermediate rather than an end-product. While extensive academic literature dedicated solely to this compound is limited, its molecular structure points to its intended application as a building block in discovery chemistry, particularly for pharmaceuticals and agrochemicals. The combination of a methyl group, an amine, and a trifluoroethoxy group on an aromatic ring creates a scaffold with specific and desirable properties for further synthesis.

The presence of the 2,2,2-trifluoroethoxy group suggests that this compound is designed to introduce metabolic stability and modulate lipophilicity in a target molecule. The aniline functionality provides a reactive handle for subsequent chemical modifications, such as amide bond formation or diazotization. The methyl group provides an additional point of substitution and influences the electronic properties of the ring.

While specific synthesis routes for this exact molecule are not widely published, a plausible synthetic pathway would involve the etherification of 2-fluoro-4-methyl-1-nitrobenzene with 2,2,2-trifluoroethanol (B45653), followed by the reduction of the nitro group to the corresponding aniline. This multi-step process is a standard approach for preparing substituted anilines. The compound's availability from various chemical suppliers indicates its utility as a readily accessible starting material for constructing more complex, high-value molecules in research and development settings.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 122142-14-7 appchemical.com |

| Molecular Formula | C₉H₁₀F₃NO appchemical.comuni.lu |

| Molecular Weight | 205.18 g/mol appchemical.com |

| SMILES | Cc1ccc(c(c1)N)OCC(F)(F)F appchemical.com |

| InChIKey | KEZYPLOSCUQEMB-UHFFFAOYSA-N uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZYPLOSCUQEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740768-22-3 | |

| Record name | 5-methyl-2-(2,2,2-trifluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 2 2,2,2 Trifluoroethoxy Aniline and Analogous Structures

Strategies for the Introduction of the 2,2,2-Trifluoroethoxy Group

Nucleophilic Aromatic Substitution (SNA r) Pathways involving Trifluoroethanol

Nucleophilic aromatic substitution (SNAr) is a foundational strategy for forming aryl ethers. nih.govyoutube.com This pathway requires an aromatic ring that is activated by electron-withdrawing groups, which stabilizes the intermediate Meisenheimer complex. For the synthesis of the precursor to 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline, a typical starting material would be a compound like 2-fluoro-4-methylnitrobenzene or 2-chloro-4-methylnitrobenzene. The nitro group provides the necessary activation for the substitution to occur.

The reaction is typically performed by treating the activated aryl halide with the sodium or potassium salt of 2,2,2-trifluoroethanol (B45653) (trifluoroethoxide), generated by reacting the alcohol with a strong base like sodium hydride (NaH) or potassium carbonate. researchgate.netconicet.gov.ar The trifluoroethoxide anion then acts as the nucleophile, displacing the halide leaving group from the aromatic ring. The use of polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is common as they can effectively solvate the cation without hindering the nucleophile.

| Reactant | Nucleophile | Solvent | Conditions | Product |

| 2-Fluoro-4-methylnitrobenzene | Sodium 2,2,2-trifluoroethoxide | DMF | Heat | 4-Methyl-2-(2,2,2-trifluoroethoxy)nitrobenzene |

| 2-Chloro-4-methylnitrobenzene | Potassium 2,2,2-trifluoroethoxide | DMSO | Heat | 4-Methyl-2-(2,2,2-trifluoroethoxy)nitrobenzene |

In some cases, 2,2,2-trifluoroethanol (TFE) itself can be used as a solvent, which, in combination with an acid catalyst like trifluoroacetic acid (TFA), can facilitate SNAr reactions, particularly with heteroaromatic systems. nih.gov This method takes advantage of TFE's ability to solubilize polar substrates and assist in the departure of the leaving group. nih.gov

Etherification Reactions Utilizing Trifluoroethanol Derivatives

An alternative to direct SNAr with trifluoroethanol involves the use of its more reactive derivatives. Reagents such as 2,2,2-trifluoroethyl tosylate or trifluoromethanesulfonate (B1224126) (triflate) can be employed in Williamson-type ether syntheses. orgsyn.org In this approach, a phenol (B47542), such as 2-amino-4-methylphenol (B1222752), would be deprotonated with a base to form a phenoxide, which then displaces the tosylate or triflate group.

Another powerful set of methods involves metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann etherifications are prominent examples.

Buchwald-Hartwig Etherification: This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol. nih.gov For this specific synthesis, 2-bromo-4-methylaniline (B145976) could be coupled with 2,2,2-trifluoroethanol in the presence of a palladium catalyst (e.g., derived from [Pd(allyl)Cl]2) and a suitable phosphine (B1218219) ligand (e.g., AdBippyPhos). nih.gov A weak base like potassium phenoxide (KOPh) may be required to avoid side reactions with the sensitive aniline (B41778) group. nih.gov

Ullmann Condensation: This classic copper-catalyzed reaction typically involves an aryl halide and an alcohol in the presence of a copper catalyst and a base. While historically requiring harsh conditions, modern variations have made it a more viable option for complex molecule synthesis.

These methods offer alternative pathways that may be advantageous depending on the specific substrate and desired reaction conditions.

Formation of the Aniline Moiety in Trifluoroethoxy-Substituted Aromatic Precursors

Once the 2,2,2-trifluoroethoxy group is installed on the aromatic ring, the final step is the formation of the aniline. This is almost universally accomplished by the reduction of a nitro group, which often serves as the activating group in the preceding etherification step.

Reductive Transformations of Nitroaromatic Compounds

The reduction of nitroaromatic compounds is a well-established and reliable transformation in organic synthesis. jsynthchem.comnih.govdntb.gov.ua A variety of reducing agents can be employed to convert 4-methyl-2-(2,2,2-trifluoroethoxy)nitrobenzene to the target aniline.

Classic methods involve the use of metals in acidic media.

Tin (Sn) or Iron (Fe) in Hydrochloric Acid (HCl): This is a traditional and effective method for nitro group reduction. The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic solution.

Zinc (Zn) in Acetic Acid: Similar to the above, zinc metal can also be used for this purpose.

A common laboratory-scale procedure involves dissolving the nitroaromatic compound in a solvent like ethanol (B145695) or acetic acid and adding the metal powder, followed by the acid. After the reaction, a basic workup is necessary to neutralize the acid and liberate the free aniline.

| Starting Material | Reducing System | Solvent | Key Feature |

| 4-Methyl-2-(2,2,2-trifluoroethoxy)nitrobenzene | Fe / HCl | Ethanol/Water | Cost-effective, widely used |

| 4-Methyl-2-(2,2,2-trifluoroethoxy)nitrobenzene | SnCl2·2H2O | Ethanol | Milder conditions |

| 4-Methyl-2-(2,2,2-trifluoroethoxy)nitrobenzene | Na2S2O4 | Water/Methanol (B129727) | Useful for sensitive substrates |

Sodium borohydride (B1222165) (NaBH4) on its own is generally not strong enough to reduce nitroaromatics but its reactivity can be enhanced by using it in conjunction with transition metal complexes, such as Ni(PPh3)4, to achieve the desired reduction. jsynthchem.com

Catalytic Hydrogenation Methods for Amine Formation

Catalytic hydrogenation is a clean and highly efficient method for reducing nitro groups and is widely used in industrial processes. bcrec.idyoutube.comyoutube.com The reaction involves treating the nitroaromatic substrate with hydrogen gas (H2) in the presence of a metal catalyst. youtube.comgoogle.com

Common catalysts for this transformation include:

Palladium on Carbon (Pd/C): This is one of the most common and versatile catalysts for hydrogenation. chemicalbook.com

Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO2): Also highly effective, often used for more challenging reductions.

Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, though it can sometimes be less selective. google.com

The reaction is typically carried out in a pressure vessel (autoclave) under a hydrogen atmosphere. google.com Solvents such as ethanol, methanol, or ethyl acetate (B1210297) are commonly used. The process is generally high-yielding and produces water as the only byproduct, making product isolation straightforward. Conversion rates often exceed 99%. bcrec.id

| Starting Material | Catalyst | Solvent | H2 Pressure | Product |

| 4-Methyl-2-(2,2,2-trifluoroethoxy)nitrobenzene | 10% Pd/C | Ethanol | 1-5 bar | This compound |

| 4-Methyl-2-(2,2,2-trifluoroethoxy)nitrobenzene | Raney Nickel | Methanol | ~5 bar | This compound. google.com |

Advanced Catalytic Approaches in Fluoroalkoxy Aniline Synthesis

Modern synthetic chemistry continues to seek more efficient, selective, and sustainable methods. In the context of fluoroalkoxy aniline synthesis, advanced catalytic approaches are being developed for both the C-O bond formation and the reduction step.

For etherification, newer generations of palladium-based catalysts with sophisticated phosphine or N-heterocyclic carbene (NHC) ligands show enhanced activity, allowing for lower catalyst loadings and milder reaction conditions. nih.gov These advanced systems can tolerate a wider range of functional groups, reducing the need for protecting group strategies.

In the realm of nitro group reduction, research is ongoing into developing more selective and reusable catalysts. For example, chemoselective reduction of a nitro group in the presence of other reducible functionalities remains a challenge. rsc.org Nanoparticle catalysts and catalysts immobilized on solid supports are being explored to improve recyclability and ease of separation. Furthermore, photocatalytic methods are emerging as a green alternative. conicet.gov.ar For instance, visible-light photoredox catalysis, using catalysts like fac-Ir(ppy)3, can drive the perfluoroalkylation of anilines, and similar principles could be adapted for related transformations. conicet.gov.ar Continuous flow processes are also being designed for the reduction of nitroaromatic compounds, offering better control over reaction parameters and potential for large-scale, automated synthesis. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The development of sophisticated ligands and user-friendly catalyst systems has made these reactions highly reliable for constructing molecules like this compound. acs.orgnih.gov These methods are prized for their broad substrate scope and tolerance of various functional groups. nih.gov Two key palladium-catalyzed transformations are particularly relevant for synthesizing the target aniline: C-O bond formation to create the trifluoroethoxy-aryl ether linkage and C-N bond formation to install the amine group.

The creation of the aryl-alkyl ether bond between the toluene (B28343) ring and the 2,2,2-trifluoroethoxy group can be effectively achieved through palladium-catalyzed C-O cross-coupling. This reaction typically involves the coupling of an aryl halide or triflate with an alcohol. For the synthesis of the target molecule, this would involve reacting a di-substituted aryl halide, such as 2-bromo-4-methylphenol (B149215) or a related precursor, with 2,2,2-trifluoroethanol.

The success of these reactions is highly dependent on the choice of ligand. nih.gov Reductive elimination from the palladium(II)-alkoxide intermediate is often the rate-limiting step, especially with electron-rich aryl halides and alcohols containing β-hydrogens, like 2,2,2-trifluoroethanol. nih.govmit.edu This challenge can lead to side reactions such as β-hydride elimination. nih.gov To overcome these hurdles, specialized ligands have been developed. Bulky, electron-rich biaryl phosphine ligands are particularly effective as they promote the desired reductive elimination. mit.eduorganic-chemistry.org

Recent advancements have led to catalyst systems that function under mild conditions, often at room temperature, and can accommodate a wide array of functional groups. nih.govorganic-chemistry.org For instance, specific catalyst systems have been designed to handle both electron-deficient (activated) and electron-rich (unactivated) aryl halides, as well as primary alcohols. nih.gov

| Catalyst System Component | Example | Role/Function | Source(s) |

| Palladium Source | Pd(OAc)₂, [Pd(allyl)Cl]₂, Pd₂(dba)₃ | Precursor to the active Pd(0) catalyst | nih.govorganic-chemistry.org |

| Ligand | Biaryl Phosphines (e.g., tBuBrettPhos, AdCyBrettPhos) | Accelerates reductive elimination, enhances catalyst stability and activity | mit.edu |

| Base | K₃PO₄, Cs₂CO₃, NaOtBu | Deprotonates the alcohol to form the active nucleophile | nih.gov |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction | mit.edu |

This table presents examples of components used in palladium-catalyzed C-O cross-coupling reactions.

The introduction of the amino group onto the aromatic ring is most commonly achieved via the Buchwald-Hartwig amination reaction. acs.orgorganic-chemistry.org This palladium-catalyzed C-N cross-coupling method allows for the synthesis of aryl amines from aryl halides or pseudohalides and an amine coupling partner. acs.org To synthesize this compound, a plausible route would involve the amination of an aryl halide intermediate, such as 1-bromo-5-methyl-2-(2,2,2-trifluoroethoxy)benzene, using an ammonia (B1221849) equivalent.

The choice of the ammonia source is critical. While gaseous ammonia can be used, other reagents like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or benzophenone (B1666685) imine are often employed as more manageable ammonia surrogates. acs.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.org

The development of successive "generations" of Buchwald-Hartwig catalysts has greatly expanded the scope of this reaction. acs.org Modern systems, often employing bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, AdBrettPhos), are highly active and can catalyze the amination of even challenging substrates like aryl chlorides under mild conditions. organic-chemistry.orgmit.edu These advanced catalysts exhibit improved stability and efficiency, allowing for lower catalyst loadings and broader functional group tolerance. acs.org For instance, the synthesis of fluorinated anilines, which can be unstable under harsh conditions, has been successfully achieved using weaker bases like potassium phenoxide (KOPh) in conjunction with specialized palladium catalysts. nih.gov

| Component | Example | Purpose | Source(s) |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst species | organic-chemistry.orgmit.edu |

| Ligand | Biaryl Phosphines (e.g., XPhos, tBuBrettPhos) | Stabilizes the Pd center and facilitates the catalytic cycle | mit.edu |

| Ammonia Source | NH₃ (aq. or gas), LiN(SiMe₃)₂, Ph₂C=NH | Provides the nitrogen atom for the aniline group | acs.orgorganic-chemistry.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃, KOPh | Activates the amine and facilitates the catalytic turnover | organic-chemistry.orgnih.gov |

| Aryl Substrate | Aryl Bromide, Aryl Chloride, Aryl Triflate | The electrophilic coupling partner | acs.org |

This table outlines typical components for Buchwald-Hartwig amination reactions.

Other Transition Metal-Mediated Syntheses

While palladium catalysis is dominant, other transition metals are also effective for mediating the C-O and C-N bond formations necessary for synthesizing fluoroaniline (B8554772) structures. Copper-catalyzed reactions, in particular, offer a classic and often cost-effective alternative.

The Ullmann condensation, a copper-promoted reaction, can be used to form both aryl ethers and aryl amines. rsc.org

C-O Bond Formation: The traditional Ullmann ether synthesis involves the reaction of an aryl halide with an alcohol or phenol in the presence of a stoichiometric amount of copper at high temperatures. rsc.org Modern protocols have significantly improved upon these harsh conditions, employing copper catalysts (e.g., CuI, CuO-NPs), ligands (e.g., bipyridyl, prolinamide), and milder bases, allowing reactions to proceed at lower temperatures. organic-chemistry.orgorganic-chemistry.orgnih.gov These newer methods show broad functional group tolerance and can be performed with catalytic amounts of copper. organic-chemistry.orgnih.gov

C-N Bond Formation: The copper-catalyzed amination of aryl halides, also known as the Goldberg reaction, is an alternative to the Buchwald-Hartwig reaction. rsc.org Similar to the ether synthesis, modern advancements have led to milder conditions using catalytic amounts of copper iodide (CuI) with ligands like 4-hydroxy-L-proline or various diamides. organic-chemistry.orgepa.gov These systems can effectively couple aryl halides with amines, including aqueous ammonia, to produce primary anilines. epa.gov

Other transition metals such as nickel and ruthenium have also been explored for related transformations. Nickel catalysts, for instance, can promote N-arylation reactions of aryl chlorides, offering a viable alternative to palladium. epa.gov Ruthenium complexes have been used for selective perfluoroalkylation of anilines, highlighting the diverse reactivity that different metals can offer. organic-chemistry.org

Organocatalytic Methodologies for Fluoroaniline Construction

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free strategy in organic synthesis. nih.gov While bespoke organocatalytic methods for the direct synthesis of this compound are not established, general organocatalytic strategies for forming key structural motifs are available.

The construction of the aniline moiety can be approached through metal-free reductive coupling reactions. For example, an organophosphorus-catalyzed reaction has been developed for the reductive coupling of nitroarenes with boronic acids using a hydrosilane reductant, providing access to N-arylamines. organic-chemistry.orgnih.gov Another approach involves the use of photoredox catalysis, where an organic dye, upon irradiation with visible light, can mediate the arylation of C-H bonds, offering a novel way to form C-C or C-heteroatom bonds. rsc.org A photoredox method for the direct arylation of benzylic ethers has been demonstrated, showcasing a potential route for C-O bond formation. rsc.org

Furthermore, organocatalysts have been employed for specific transformations on the aniline core. For instance, secondary amines have been used as organocatalysts for the highly regioselective ortho-chlorination of anilines, demonstrating how these catalysts can control reactivity on a pre-formed aniline scaffold. exlibrisgroup.com While organocatalysis for direct C-N or C-O cross-coupling is less mature than transition-metal catalysis, ongoing research into benzannulation and functionalization reactions continues to expand its utility for constructing complex aromatic structures. nih.govacs.org

Considerations in Reaction Conditions and Reagent Selection

The success of any synthetic route hinges on the careful selection of reaction conditions, with the solvent playing a particularly critical role. The solvent can influence reaction rates, selectivity, and even the mechanism of a given transformation.

Two key reaction types in the synthesis of substituted anilines are nucleophilic aromatic substitution (SNAr) and the reduction of nitroarenes. The choice of solvent is crucial in both cases.

Substitution Reactions: The formation of the C-O ether bond or the C-N amine bond can proceed through a nucleophilic aromatic substitution (SNAr) mechanism, especially if the aromatic ring is activated by electron-withdrawing groups. The rates of SNAr reactions are highly sensitive to the solvent. nih.gov

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for SNAr reactions involving anionic nucleophiles (like alkoxides or amides). nih.govacs.org They are effective at solvating the cation but poorly solvate the anion. This leaves the nucleophile "bare" and highly reactive, leading to significant rate acceleration. nih.gov

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can form strong hydrogen bonds with anionic nucleophiles. nih.gov This extensive solvation stabilizes the nucleophile, lowering its ground state energy and thus increasing the activation energy of the reaction, which results in a much slower rate compared to aprotic solvents. nih.govacs.org

| Solvent Type | Examples | Effect on SNAr Rate (Anionic Nucleophile) | Rationale | Source(s) |

| Polar Protic | Water, Methanol | Slow | Strong solvation (hydrogen bonding) of the nucleophile stabilizes it, increasing the activation barrier. | nih.govnih.gov |

| Polar Aprotic | DMSO, DMF | Fast | Poor solvation of the nucleophile increases its reactivity. Stabilizes the intermediate Meisenheimer complex. | nih.govacs.org |

This table summarizes the general effects of solvent type on the rate of nucleophilic aromatic substitution reactions.

Reduction Reactions: A common strategy for introducing an aniline group is the reduction of a corresponding nitroarene precursor (e.g., reduction of 4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene). The choice of solvent can impact the efficiency and selectivity of this reduction.

For catalytic hydrogenation using reagents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, NiCl₂), polar solvents are typically used. wikipedia.org Studies have shown that polar protic solvents like water and methanol can be highly effective. For example, in the palladium-catalyzed reduction of nitrobenzene, water under reflux conditions provided high conversion to aniline. wikipedia.org The high dielectric constant of polar solvents may help stabilize polar intermediates formed during the multi-step reduction process. wikipedia.org However, the optimal solvent can depend on the specific catalyst and reducing agent employed. For instance, in the reduction of 4-nitrophenol (B140041) with NaBH₄, the presence of alcohols like methanol or ethanol was found to decrease the reaction rate compared to water alone. nih.gov

| Solvent | Catalyst/Reductant System | Observation | Source(s) |

| Water | Pd(ii)-polysalophen / NaBH₄ | High efficiency (90% yield for aniline) under reflux. | wikipedia.org |

| Methanol | NiCl₂ / Nanoparticles | Good efficiency (65% yield) in 15 minutes. | |

| Water | NiCl₂ / Nanoparticles | Higher efficiency than methanol (75% yield) in 15 minutes. | |

| Ethanol | NiCl₂ / Nanoparticles | Reaction did not proceed. | |

| Aqueous Ethanol (50%) | Ag NPs / NaBH₄ | Reaction suppressed at 25 °C, but proceeds at 45 °C. | nih.gov |

| Aprotic Solvents | Electrochemical Reduction | Reduction potentials decrease with increasing solvent acceptor number. | mit.edu |

This table presents research findings on the effect of different solvents on the reduction of nitroarenes.

Reagent Specificity and Catalytic System Optimization

The efficient synthesis of this compound and structurally related 2-alkoxyanilines is highly dependent on the careful selection of reagents and the optimization of the catalytic system. Key steps in the common synthetic routes, such as nucleophilic aromatic substitution (SNAr) for ether bond formation and the subsequent reduction of a nitro group, are particularly sensitive to these parameters. Research into analogous compounds provides a framework for understanding the reagent specificity and the variables that can be fine-tuned to maximize yield and purity.

Reagent Specificity in Etherification

The formation of the ether linkage at the C-2 position, typically via an SNAr reaction on a suitably activated nitroaromatic precursor (e.g., 2-halo-5-methyl-1-nitrobenzene), is critically influenced by the choice of base. The base deprotonates the alcohol, in this case, 2,2,2-trifluoroethanol, to form a potent nucleophile. The effectiveness of the base can dictate reaction time and yield. In the synthesis of analogous alkoxy anilines, a range of bases has been utilized. For instance, in the synthesis of 2-isopropoxy-5-methyl-4-isonipecotic aniline, cesium carbonate (Cs₂CO₃) was employed effectively in dimethylformamide (DMF) to facilitate the substitution reaction. google.com Stronger bases such as sodium hydride (NaH) are also commonly used in these types of etherification reactions to ensure complete deprotonation of the alcohol. The choice of base often depends on the reactivity of the aryl halide and the specific solvent system used.

Reagent and Catalyst Specificity in Nitro Group Reduction

The reduction of the nitro group to the primary amine is a pivotal step in the synthesis. The choice of reducing agent and catalyst is crucial for achieving high conversion and avoiding unwanted side reactions.

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction due to its clean reaction profile, often yielding only water as a byproduct. The selection of the metal catalyst and support is key to optimization.

Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst for the reduction of nitroarenes. In the synthesis of 2-methoxy-5-(trifluoromethyl)aniline, a 10% Pd/C catalyst was used with hydrogen gas in methanol to achieve a near-quantitative yield (99%). chemicalbook.com Similarly, 5 wt% Pd/C has been used in the synthesis of other aniline derivatives, demonstrating its broad applicability. osti.gov

Platinum Dioxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another powerful catalyst for hydrogenation. A patented method for a related aniline derivative utilized platinum dioxide under a hydrogen atmosphere in an autoclave, resulting in a high yield of 83%. google.com

Rhodium on Carbon (Rh/C): For certain substrates, rhodium catalysts can offer different selectivity or activity. One protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives from a nitro precursor employed 5% rhodium on carbon with hydrazine (B178648) monohydrate as the hydrogen source (a transfer hydrogenation). youtube.com

The optimization of catalytic hydrogenation involves adjusting parameters such as hydrogen pressure, temperature, solvent, and catalyst loading.

Chemical Reduction: Alternative methods using chemical reducing agents are also prevalent, particularly when specific functional groups in the molecule are sensitive to catalytic hydrogenation conditions.

Metal/Acid Systems: The classical Béchamp reduction using iron filings in acidic media (like acetic acid or hydrochloric acid) is a well-established method. A similar system using zinc and acetic acid has been documented for the reduction of a nitrophenoxy precursor to form an aniline derivative.

Sulfide Reagents: Polysulfides, such as sodium polysulfide (Na₂Sₓ), offer a milder alternative for nitro group reduction. A method for synthesizing 5-chloro-2-methyl aniline from 4-chloro-2-nitrotoluene (B43163) uses sodium polysulfide in the presence of an ammonium (B1175870) salt, with temperature control being a key parameter for success. google.com This method can be advantageous due to its low cost and high safety profile. google.com

Catalytic System Optimization

Optimizing the catalytic system is essential for developing a robust and scalable synthetic process. This involves a systematic study of various reaction parameters to find the conditions that provide the highest yield and purity of the target compound, this compound.

Key parameters for optimization in catalytic hydrogenation are summarized in the table below, based on findings from analogous syntheses.

| Parameter | Variable | Observation/Rationale | Source |

|---|---|---|---|

| Catalyst Type | Pd/C, PtO₂, Rh/C | Pd/C is common and cost-effective. PtO₂ can be more active but is also more expensive. Rh/C is used in specific cases, such as transfer hydrogenation. | google.comchemicalbook.comosti.govyoutube.com |

| Catalyst Loading | Catalytic amount (e.g., 5-10 wt%) | Sufficient loading is needed for reasonable reaction rates, but excess catalyst increases cost and can complicate workup. Optimization aims to find the lowest effective loading. | chemicalbook.comosti.gov |

| Hydrogen Source | H₂ gas, Hydrazine (N₂H₄) | H₂ gas is clean but requires pressure equipment. Hydrazine allows for transfer hydrogenation under potentially milder conditions without high-pressure setups. | google.comchemicalbook.comyoutube.com |

| Solvent | Methanol, Ethanol, Ethyl Acetate, Dioxane | The solvent must dissolve the substrate and not interfere with the catalyst. Alcohols like methanol and ethanol are common for nitro reductions. | google.comchemicalbook.com |

| Temperature | Room Temperature to ~100 °C | Higher temperatures can increase reaction rates but may also lead to side reactions or catalyst degradation. Optimal temperature balances rate and selectivity. | google.comgoogle.com |

| Pressure (for H₂ gas) | Atmospheric to High Pressure | Increased H₂ pressure generally accelerates the reaction rate. The optimal pressure depends on the substrate's reactivity and the catalyst's activity. | google.com |

By systematically evaluating these reagent and catalyst variables, a highly efficient and specific protocol for the synthesis of this compound can be established.

Structure Reactivity Relationships in 5 Methyl 2 2,2,2 Trifluoroethoxy Aniline Derivatives

Electronic Influence of the 2,2,2-Trifluoroethoxy Moiety on Aromatic Ring Reactivity

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) profoundly influences the electronic properties of the aniline (B41778) ring through a combination of inductive and resonance effects. The three fluorine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) that is transmitted through the sigma bonds of the ethoxy linker to the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the π-system.

Conversely, the oxygen atom of the trifluoroethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). However, the strong inductive pull of the trifluoromethyl group significantly diminishes the electron-donating capacity of the oxygen atom. Consequently, the deactivating inductive effect of the -OCH₂CF₃ group generally outweighs its activating resonance effect, making the aromatic ring less nucleophilic than that of aniline or p-toluidine.

Table 1: Comparison of Hammett Constants (σp) for Related Substituents

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -OCH₃ | -0.27 | Strongly Donating |

| -CH₃ | -0.17 | Donating |

| -H | 0.00 | Reference |

| -OCF₃ | 0.35 | Withdrawing |

| -CF₃ | 0.54 | Strongly Withdrawing |

The 2,2,2-trifluoroethoxy group is expected to have a positive σ value, indicating a net electron-withdrawing character, though likely less pronounced than that of the trifluoromethyl group itself due to the insulating effect of the -CH₂- linker.

Impact of Substituents on Amine Nucleophilicity and Basicity

The basicity and nucleophilicity of the amino group in 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline are primarily dictated by the availability of the nitrogen's lone pair of electrons. The substituents on the aromatic ring play a critical role in modulating this electron density.

The 2,2,2-trifluoroethoxy group at the ortho position significantly reduces the basicity of the amine. Its strong electron-withdrawing inductive effect pulls electron density away from the amino group, making the lone pair less available for protonation. This effect is compounded by the steric hindrance imposed by the bulky trifluoroethoxy group, which is discussed in the next section.

In contrast, the methyl group at the 5-position (para to the amino group) is an electron-donating group (+I effect and hyperconjugation). This has the effect of pushing electron density into the ring and towards the amino group, which would typically increase its basicity. However, in this molecule, the potent deactivating effect of the ortho-trifluoroethoxy group is expected to dominate, rendering the amine significantly less basic than aniline and even p-toluidine.

A comparison of the pKa values of the conjugate acids of related anilines illustrates these substituent effects.

Table 2: pKa Values of Conjugate Acids of Substituted Anilines

| Compound | pKa of Conjugate Acid | Relative Basicity |

|---|---|---|

| p-Toluidine | 5.08 | More Basic |

| Aniline | 4.63 | Reference |

| o-Toluidine | 4.44 | Less Basic (Ortho Effect) |

| o-Anisidine | 4.49 | Less Basic |

| p-Trifluoromethylaniline | 3.51 | Much Less Basic |

While the exact pKa for the conjugate acid of this compound is not documented in readily available literature, it is predicted to be significantly lower than that of aniline, reflecting the strong electron-withdrawing and steric effects of the ortho-trifluoroethoxy group.

Steric Hindrance Effects in Ortho-Substituted Aniline Systems

The presence of a substituent at the ortho position relative to the amino group in an aniline derivative invariably leads to a decrease in basicity, a phenomenon known as the "ortho effect." researchgate.net This effect is attributed to a combination of steric and electronic factors. In the case of this compound, the bulky trifluoroethoxy group presents a significant steric barrier.

This steric hindrance manifests in two primary ways:

Steric Hindrance to Protonation: The bulky ortho-substituent physically impedes the approach of a proton (H⁺) to the nitrogen's lone pair, slowing the rate of protonation. researchgate.net

Destabilization of the Conjugate Acid: Upon protonation, the amino group (-NH₂) becomes an anilinium ion (-NH₃⁺), and the hybridization of the nitrogen atom changes from sp² to sp³. This results in a change in geometry, increasing the steric repulsion between the ortho-substituent and the hydrogens of the anilinium ion. This repulsion destabilizes the conjugate acid, shifting the equilibrium away from protonation and thus reducing the basicity of the parent amine. researchgate.net

The 2,2,2-trifluoroethoxy group is considerably larger than a methyl or methoxy (B1213986) group, and therefore, its steric contribution to the ortho effect is expected to be substantial, leading to a marked decrease in the basicity of the amine.

Application of Linear Free Energy Relationships (LFER), including Hammett Correlations, to Substituted Anilines

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are powerful tools for quantifying the effects of substituents on the reactivity of aromatic compounds. The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of a given reaction to substituent effects.

A plot of log(k/k₀) versus σ for a series of substituted anilines in a particular reaction should yield a straight line. The slope of this line is the reaction constant, ρ.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge is built up in the transition state).

A negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge is built up in the transition state).

For reactions involving the amino group of this compound, such as N-acylation or N-alkylation, the electron-withdrawing nature of the trifluoroethoxy group and the electron-donating nature of the methyl group would influence the reaction rate. Given the strong deactivating effect of the trifluoroethoxy group on the amine's nucleophilicity, it is expected that this compound would react more slowly than aniline in reactions with a negative ρ value.

Table 3: Illustrative Hammett σ Constants and Expected Reactivity Trends

| Substituent (at para position) | σp Value | Effect on Amine Nucleophilicity | Predicted Relative Rate in Reaction with ρ < 0 |

|---|---|---|---|

| -OCH₃ | -0.27 | Increases | Faster than Aniline |

| -CH₃ | -0.17 | Increases | Faster than Aniline |

| -H | 0.00 | Reference | Reference (Aniline) |

| -Cl | 0.23 | Decreases | Slower than Aniline |

| -CF₃ | 0.54 | Strongly Decreases | Much Slower than Aniline |

While a Hammett plot for reactions involving this compound is not available, the principles of LFERs allow for a qualitative prediction of its reactivity relative to other substituted anilines based on the electronic properties of its substituents. The combination of a strong electron-withdrawing group ortho to the amine and a weak electron-donating group para to the amine presents a complex but predictable system for structure-reactivity analysis.

Computational Chemistry and Theoretical Characterization of 5 Methyl 2 2,2,2 Trifluoroethoxy Aniline

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to determining the three-dimensional structure and conformational landscape of molecules like 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline. These methods solve the Schrödinger equation for the molecule, yielding information about its geometry and energy.

Electronic Structure Analysis and Charge Distribution via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. For this compound, a DFT analysis would reveal critical details about its electronic properties.

Key aspects of the electronic structure that are analyzed include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. In studies of substituted anilines, a strong correlation has been found between the energy of the HOMO and the molecule's one-electron oxidation potential. umn.edu

Furthermore, DFT is used to calculate the charge distribution within the molecule. By employing population analysis techniques such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld partitioning, a partial charge can be assigned to each atom. This information is crucial for understanding intermolecular interactions and predicting the sites most susceptible to electrophilic or nucleophilic attack. The electron-withdrawing trifluoroethoxy group and the electron-donating methyl and amino groups will have competing effects on the electron density of the aromatic ring, which a detailed DFT analysis would quantify.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational chemistry provides the tools to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify the transition states and intermediates, and calculate the associated energy barriers (activation energies).

Prediction of Spectroscopic Parameters from Theoretical Calculations

Theoretical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. For this compound, several types of spectra can be computationally predicted.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations, providing a predicted IR spectrum that can be compared with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei like ¹H, ¹³C, ¹⁹F, and ¹⁵N. This is achieved by calculating the magnetic shielding tensor for each nucleus within the molecule's calculated equilibrium geometry.

Mass Spectrometry (MS): While not a direct prediction of a mass spectrum, computational methods can predict parameters related to mass spectrometry, such as collision cross-section (CCS) values. The CCS is a measure of the ion's shape in the gas phase. Predicted CCS values for various adducts of this compound have been calculated using methods like CCSbase. uni.lu

Below is a table of predicted collision cross-section values for different adducts of the title compound.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 206.07872 | 139.6 |

| [M+Na]⁺ | 228.06066 | 148.7 |

| [M-H]⁻ | 204.06416 | 139.4 |

| [M+NH₄]⁺ | 223.10526 | 158.6 |

| [M+K]⁺ | 244.03460 | 146.0 |

| [M+H-H₂O]⁺ | 188.06870 | 131.6 |

| [M]⁺ | 205.07089 | 135.8 |

| Data sourced from PubChemLite. uni.lu |

Investigation of One-Electron Oxidation Potentials using Computational Methods

The one-electron oxidation potential is a key parameter that describes the ease with which a molecule can lose a single electron. This is particularly relevant for anilines, as their oxidation is often the initial step in their environmental degradation and metabolic pathways. umn.edu Computational methods, particularly DFT, have been successfully used to predict the one-electron oxidation potentials of a wide range of substituted anilines in aqueous solution. umn.edursc.org

The general approach involves calculating the Gibbs free energy of the neutral aniline (B41778) (G(A)) and its corresponding radical cation (G(A•⁺)) in both the gas phase and in solution. Solvation effects are typically incorporated using continuum solvation models like the SMD (Solvation Model based on Density) or COSMO (Conductor-like Screening Model). The free energy of the one-electron transfer in solution (ΔG°solv) is then used to calculate the oxidation potential. umn.edursc.org

Studies have shown that a good correlation exists between the computationally determined oxidation potential and the energy of the HOMO for neutral anilines. umn.edu Various DFT functionals, such as BPW91 and B3LYP, have been employed for these calculations. umn.edursc.org For instance, a study on 22 different anilines demonstrated that linear relationships between theoretical predictions and experimental values could be established, yielding mean unsigned errors as low as 0.02 V. umn.edu While the specific value for this compound is not published, the established methodologies allow for its reliable prediction. The electron-donating methyl group and the electron-withdrawing trifluoroethoxy group would have opposing effects on the oxidation potential relative to unsubstituted aniline.

The table below illustrates the kind of data generated in such studies, showing calculated one-electron oxidation potentials for some related anilines using the B3LYP functional with the SMD solvation model.

| Compound | Calculated E₁ (V vs. SHE) |

| Aniline | 0.893 |

| 2-Methylaniline | 0.811 |

| 3-Methylaniline | 0.849 |

| 4-Methylaniline | 0.793 |

| 2-Methoxyaniline | 0.722 |

| 3-Methoxyaniline | 0.902 |

| 4-Methoxyaniline | 0.654 |

| Illustrative data adapted from a study on substituted anilines; values are not for the title compound but demonstrate the output of the described computational method. rsc.org |

Derivatization Reactions and Synthetic Utility of 5 Methyl 2 2,2,2 Trifluoroethoxy Aniline

Chemical Transformations at the Amine Nitrogen

The nitrogen atom of the primary amine group in 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is a key site for various chemical transformations, including acylation, alkylation, and arylation reactions. These modifications are fundamental in expanding the molecular complexity and diversity of derivatives originating from this starting material.

The amine functionality of anilines can be readily acylated to form amides. For instance, the acetylation of aniline (B41778) produces acetanilide. libretexts.org This transformation is often employed to modulate the reactivity of the aromatic ring, as the acetyl group can be removed later by hydrolysis. libretexts.org While specific examples for the N-acylation of this compound are not detailed in the provided search results, general principles of aniline chemistry suggest its susceptibility to such reactions.

N-alkylation of amines is a fundamental process for synthesizing a variety of important organic compounds, including pharmaceuticals and agrochemicals. thieme-connect.de Methods for N-alkylation include direct reaction with alkyl halides, reductive amination, and transition-metal-catalyzed reactions. thieme-connect.de The alkylation of 2-methyl-5-nitroimidazole (B138375) has been reported to yield potent antiprotozoal agents. nih.gov While direct N-alkylation of primary amines can sometimes lead to over-alkylation, selective mono-N-alkylation can be achieved under specific conditions. thieme-connect.de For example, a protocol using K2CO3 has been developed for the selective mono-N-alkylation of aromatic amines. thieme-connect.de Metal-ligand bifunctional iridium catalysts have also been shown to be effective for the N-alkylation of amines. nih.gov

A general method for the acylation of 5-carbethoxy-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one involves using carboxylic acids directly in the presence of thionyl chloride to produce 3-acyl derivatives. researchgate.net This approach highlights a common strategy for forming amide bonds.

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| N-Acylation | Acylating agents (e.g., acid chlorides, anhydrides) | N-acyl anilines (amides) | Modulates electronic properties, serves as a protecting group. libretexts.org |

| N-Alkylation | Alkyl halides, aldehydes with reducing agents, alcohols with catalysts | N-alkyl anilines | Synthesis of fine chemicals, pharmaceuticals, and agrochemicals. thieme-connect.de |

The introduction of an aryl group to the amine nitrogen of this compound leads to the formation of diarylamine or triarylamine structures. Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation, enabling the formation of C-N bonds between anilines and aryl halides. nih.gov These reactions are valuable for creating fluorinated anilines, where the fluoroalkyl groups can enhance metabolic stability. nih.gov

A notable development in this area is the use of weaker bases like potassium phenoxide (KOPh) in palladium-catalyzed C-N coupling reactions, which can be advantageous when dealing with sensitive substrates. nih.gov Furthermore, heterogeneous palladium catalysts have been employed for the aerobic oxidative cross-coupling of anilines, offering an environmentally friendly approach. sci-hub.se The selective cross-coupling of different anilines can be achieved by exploiting differences in their oxidation potentials. sci-hub.se

Aromatic Functionalization of the Aniline Ring

The benzene (B151609) ring of this compound is amenable to functionalization through various reactions, including electrophilic aromatic substitution and cross-coupling reactions.

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. uci.edufiveable.memasterorganicchemistry.com The substituents already present on the benzene ring, in this case, the methyl group, the trifluoroethoxy group, and the amino group, direct the position of incoming electrophiles. The amino group is a strong activating group and an ortho-, para-director. libretexts.org The methyl group is also an activating, ortho-, para-directing group. libretexts.org The trifluoroethoxy group, due to the electron-withdrawing nature of the fluorine atoms, is expected to be a deactivating group.

The high reactivity of anilines towards electrophilic substitution can sometimes lead to multiple substitutions. libretexts.org For example, the monobromination of aniline can be difficult to control, often resulting in di- and tri-bromo products. libretexts.org To circumvent this, the activating effect of the amino group can be attenuated by converting it to an amide, which can later be hydrolyzed back to the amine. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst. uci.edu

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric and sulfuric acids. fiveable.me

Sulfonation: Introduction of a sulfonic acid group (SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions are often not successful with anilines due to complex formation with the Lewis acid catalyst. libretexts.org

The directing effects of the substituents on this compound would need to be considered to predict the outcome of electrophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective methods for forming carbon-carbon bonds. nih.govnih.gov These reactions typically involve the coupling of an organohalide with an organoboron compound. nih.gov In the context of this compound, a halogenated derivative would be required to participate in such a reaction.

The Suzuki-Miyaura coupling is widely used in the synthesis of pharmaceuticals and fine chemicals due to its mild reaction conditions and the commercial availability of starting materials. nih.gov For instance, an efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines. nih.gov Micellar Suzuki cross-coupling reactions in water have also been reported, offering a green chemistry approach. mdpi.com

| Reaction | Catalyst/Reagents | Bond Formed | Significance |

| Suzuki-Miyaura Coupling | Palladium catalyst, organoboron reagent | C-C | Synthesis of biaryls and other complex structures. nih.govmdpi.com |

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The chemical versatility of this compound makes it a valuable intermediate in the synthesis of more complex molecules. nih.govnih.govuni.lu Its structure, featuring both an aniline moiety and a trifluoroethoxy group, is relevant in the design of bioactive compounds. The aniline portion can be a precursor to various heterocyclic systems, while the trifluoroethoxy group can impart desirable properties such as increased metabolic stability or altered lipophilicity.

For example, aniline derivatives are core components of many well-defined palladium(II) precatalysts used in cross-coupling reactions. nih.gov The ability to fine-tune the electronic and steric properties of the aniline ligand is crucial for optimizing catalytic activity. nih.gov Furthermore, the arylation of amines is a key step in the synthesis of various pharmaceuticals. nih.gov

The development of new synthetic methods, such as the direct arylation of 2-methyl-5-membered heterocycles, further expands the potential applications of aniline derivatives in constructing complex molecular architectures. bohrium.com

Precursor for Advanced Organic Scaffolds and Chemical Libraries

The structural features of This compound , namely the reactive primary amine and the substituted aromatic ring, position it as a candidate for the synthesis of diverse molecular structures. In principle, the amine group can undergo a wide array of chemical transformations, making it a versatile handle for building complex organic scaffolds. The generation of chemical libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery and materials science, often relies on robust and versatile building blocks.

Aniline derivatives are frequently employed in the construction of such libraries. For instance, the amine can be acylated, alkylated, or used in multi-component reactions to rapidly generate a large number of distinct molecules. The presence of the trifluoroethoxy group is significant, as fluorine-containing motifs are highly sought after in medicinal chemistry to enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.govyoutube.com

However, no specific chemical libraries or advanced organic scaffolds originating from This compound have been reported in the searched literature.

Building Block for Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, agrochemicals, and materials science. bldpharm.com Anilines are key precursors for a multitude of nitrogen-containing heterocyclic systems. The primary amine of an aniline can act as a nucleophile to participate in various cyclization reactions.

Common strategies for synthesizing heterocyclic systems from anilines include:

Quinoline (B57606) Synthesis: Reactions such as the Combes, Doebner-von Miller, or Friedländer synthesis utilize anilines and carbonyl compounds (like β-diketones or α,β-unsaturated aldehydes) to construct the quinoline core.

Benzimidazole Synthesis: The Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, is a classic method. While the title compound is not an o-phenylenediamine, oxidative cyclization methods have been developed that allow for the synthesis of benzimidazoles from a broader range of anilines. nih.gov

Benzoxazole Synthesis: These can be formed by the condensation of an o-aminophenol with a carboxylic acid, aldehyde, or other carbonyl-containing compound. This would require the presence of a hydroxyl group ortho to the amine, which is not a feature of the title compound.

Despite these established synthetic routes for aniline derivatives, no specific examples detailing the successful synthesis of heterocyclic systems from This compound are available in the reviewed literature. Consequently, data on reaction conditions, yields, and the properties of any resulting heterocyclic derivatives cannot be provided.

Advanced Spectroscopic and Crystallographic Analysis in Research of Fluoroalkoxy Anilines

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which absorb light at characteristic frequencies. For 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline, the spectra would reveal key absorptions corresponding to its aniline (B41778), aromatic, methyl, and trifluoroethoxy moieties.

The IR spectrum of aniline, for instance, typically shows two distinct bands for the N-H stretching of the primary amine group between 3300 and 3500 cm⁻¹. researchgate.net The presence of the trifluoromethyl (CF₃) group introduces very strong absorption bands, typically in the 1350-1120 cm⁻¹ region, arising from C-F stretching vibrations. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkage (Ar-O-CH₂) would be identified by its characteristic C-O stretching bands.

While a specific experimental spectrum for this compound is not publicly available, a table of expected characteristic vibrational frequencies can be compiled based on known data for its constituent functional groups.

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3500 - 3300 | Weak |

| Amine (-NH₂) | N-H Scissoring | 1650 - 1580 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Strong |

| Aromatic Ring | C=C Stretch | 1620 - 1450 | Strong |

| Trifluoroethoxy (-OCH₂CF₃) | C-F Stretch | 1350 - 1120 (Strong, Multiple Bands) | Medium |

| Ether (Ar-O-C) | C-O Stretch | 1275 - 1200 | Medium |

| Methyl (-CH₃) | C-H Stretch | 2975 - 2850 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. researchgate.netnih.gov By analyzing the chemical environment of atomic nuclei like ¹H (proton), ¹³C, and ¹⁹F, NMR provides detailed information about the connectivity and spatial arrangement of atoms. hyphadiscovery.com A full structural assignment for this compound would involve a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons would appear in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the ring. reddit.com The -NH₂ protons would likely appear as a broad singlet, while the methyl (-CH₃) group would be an upfield singlet. The methylene (B1212753) (-OCH₂-) protons of the ethoxy group would appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. The aromatic carbons would resonate between 110-160 ppm. The presence of the electron-withdrawing trifluoroethoxy group would influence the chemical shifts of the attached aromatic carbon.

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilwikipedia.org The trifluoromethyl group (-CF₃) in the 2,2,2-trifluoroethoxy moiety would give a single, well-defined signal. Its chemical shift is sensitive to the electronic environment. researchgate.netucsb.edu This signal would appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons.

Table 2: Predicted ¹H and ¹⁹F NMR Data for this compound

| Atom/Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling to |

| -CH₃ | ¹H | ~2.2 - 2.4 | Singlet (s) | N/A |

| -NH₂ | ¹H | ~3.5 - 4.5 (broad) | Singlet (s) | N/A |

| -OCH₂CF₃ | ¹H | ~4.3 - 4.5 | Quartet (q) | ³J(H,F) with -CF₃ |

| Aromatic-H | ¹H | ~6.6 - 7.0 | Multiplet (m) | Other Aromatic-H |

| -OCH₂CF₃ | ¹⁹F | ~ -70 to -75 | Triplet (t) | ³J(F,H) with -OCH₂- |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. libretexts.org

For this compound (Molecular Formula: C₉H₁₀F₃NO, Molecular Weight: 205.18 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 205. appchemical.comuni.lu The fragmentation of this molecular ion under electron ionization (EI) would likely proceed through characteristic pathways for aromatic amines and ethers. msu.edumiamioh.edu Key fragmentation steps could include the loss of the methyl radical, cleavage of the ether bond, or rearrangements involving the aniline moiety. libretexts.orgyoutube.com

A plausible fragmentation pathway would involve the cleavage of the C-O bond of the ether, leading to significant fragments. Alpha-cleavage adjacent to the amine group is also a common fragmentation route for anilines.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 205 | [C₉H₁₀F₃NO]⁺ | Molecular Ion [M]⁺ |

| 190 | [C₈H₇F₃NO]⁺ | Loss of CH₃ radical |

| 122 | [C₇H₈NO]⁺ | Loss of ·CF₃CH₂ radical |

| 106 | [C₇H₈N]⁺ | Loss of ·OCH₂CF₃ radical |

| 91 | [C₆H₅N]⁺ | Loss of HCN from m/z 122 after rearrangement |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. researchgate.net

For a fluoroalkoxy aniline, a crystal structure analysis would elucidate several key features. nih.gov It would confirm the connectivity established by NMR and MS. Furthermore, it would reveal the orientation of the trifluoroethoxy group relative to the aniline ring and the degree of pyramidalization at the nitrogen atom. wikipedia.org Intermolecular interactions, such as hydrogen bonding involving the amine N-H groups and potentially weak interactions involving the fluorine atoms, would also be identified, providing insight into the forces governing the solid-state structure. acs.orgresearchgate.net While a specific crystal structure for this compound has not been reported in the searched literature, the parameters that would be determined are standard for such an analysis.

Table 4: Key Parameters Obtained from X-ray Crystallographic Analysis

| Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | Precise position of each atom |

| Bond Lengths & Angles | Geometric details of the molecular structure |

| Intermolecular Contacts | Analysis of hydrogen bonds and other packing forces |

Chromatographic Techniques (HPLC, GC, UPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction. mpg.de The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are highly effective for analyzing aniline derivatives, which are often non-volatile. thermofisher.comnih.gov Separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com UPLC offers faster analysis times and higher resolution compared to traditional HPLC due to the use of smaller stationary phase particles. mdpi.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While some anilines can be analyzed directly, derivatization is sometimes required to improve their thermal stability and chromatographic behavior. chem-agilent.com A GC analysis would provide a retention time specific to this compound under a given set of conditions (column type, temperature program, carrier gas flow rate).

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for qualitatively monitoring reaction progress and checking purity. rsc.orgrsc.org The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is used to develop the plate. researchgate.net The retention factor (Rf) value is characteristic of the compound in that specific system.

Table 5: Typical Chromatographic Methods for Analysis of Fluoroalkoxy Anilines

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method |

| HPLC / UPLC | C18 (Reverse Phase) | Acetonitrile/Water or Methanol/Water | UV-Vis Detector (e.g., at 254 nm) |

| GC | DB-5ms or similar non-polar column | Helium or Nitrogen (Carrier Gas) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| TLC | Silica Gel G | Ethyl Acetate (B1210297)/Hexane or Dichloromethane (B109758)/Methanol | UV Light (254 nm) or Staining Agent |

Green Chemistry Approaches in the Research and Synthesis of 5 Methyl 2 2,2,2 Trifluoroethoxy Aniline

Application of Green Chemistry Principles to Fluoroaniline (B8554772) Synthesis

The synthesis of fluoroanilines, including substituted derivatives like 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline, traditionally involves reactions such as nitration, nucleophilic aromatic substitution, and reduction, which can generate significant waste and utilize hazardous reagents. The twelve principles of green chemistry provide a framework for redesigning these synthetic pathways to be more sustainable. vapourtec.com

Key principles applicable to fluoroaniline synthesis include:

Prevention : It is more effective to prevent waste generation than to treat or clean it up after it has been created. vapourtec.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. vapourtec.com

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. vapourtec.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled. vapourtec.com

For instance, the synthesis of a fluoroaniline often involves the reduction of a corresponding nitroaromatic compound. A green approach would favor catalytic hydrogenation over older methods that use stoichiometric metal reductants (e.g., iron or tin in acidic media), which generate large quantities of metallic waste. Similarly, the formation of the ether linkage in this compound can be designed to avoid hazardous reagents and improve atom economy.

Development of Environmentally Benign Solvent Systems (e.g., aqueous, solvent-free)

Solvents account for a significant portion of the mass and energy consumption in a chemical process and are a primary source of waste. The development of environmentally benign solvent systems is a cornerstone of green chemistry. researchgate.net Traditional solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and toluene (B28343) are effective but pose environmental and health risks. Research focuses on replacing them with greener alternatives. researchgate.net

For the synthesis of fluoroanilines, several greener solvent systems can be considered:

Aqueous Systems : Water is a non-toxic, non-flammable, and inexpensive solvent. The synthesis of certain anilines can be performed in water or aqueous co-solvent mixtures. For example, some catalytic hydrogenations and nucleophilic substitution reactions can be adapted to aqueous media. google.comgoogle.com The use of "switchable water," an aqueous solution whose ionic strength can be altered by the addition and removal of CO2, also presents a novel approach for product separation. researchgate.net

Deep Eutectic Solvents (DESs) : These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low volatility, and can be tuned for specific applications. They have been successfully used as sustainable solvents for the synthesis of aromatic amines. mdpi.com

Supercritical Fluids : Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable solvent that allows for easy product separation by simple depressurization. It has been explored as a medium for various organic reactions. researchgate.net

Solvent-Free Synthesis : Conducting reactions without a solvent minimizes waste and simplifies purification. A patent for a related ether synthesis describes a method under solvent-free conditions, which could be applicable to the formation of the trifluoroethoxy group. google.com

| Solvent Type | Examples | Advantages for Fluoroaniline Synthesis | Challenges |

| Aqueous | Water, Water/Ethanol (B145695) mixtures google.com | Non-toxic, non-flammable, low cost, can facilitate certain catalytic reactions. | Poor solubility of many organic substrates and reagents. |

| Deep Eutectic Solvents (DESs) | Choline chloride:Urea (ChCl:U) | Biodegradable, low toxicity, tunable properties, can act as both solvent and catalyst. mdpi.com | Higher viscosity, potential for product separation difficulties. |

| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Non-toxic, easy separation, allows for integrated reaction and purification. researchgate.net | Requires high-pressure equipment, poor solubility for some polar compounds. |

| Solvent-Free | Neat reaction conditions | Eliminates solvent waste, can lead to higher reaction rates, simplifies process. google.com | Potential for high viscosity, heat transfer issues, limited to thermally stable reactants. |

Design of Catalytic and Reagent-Efficient Methodologies

The principles of catalysis and reagent efficiency are central to green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives and to design reactions that are more selective and efficient.

Catalytic Nitro Group Reduction: The final step in many aniline (B41778) syntheses is the reduction of a nitro group.

Heterogeneous Catalysis : Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas is a common and efficient method. google.com This approach has a high atom economy, and the catalyst can be filtered and reused.

Biocatalysis : The use of enzymes, such as nitroreductases (NRs), offers a highly selective and sustainable alternative. These reactions are typically performed in aqueous buffer at room temperature and atmospheric pressure, avoiding the need for high-pressure hydrogen and precious-metal catalysts. nih.govacs.org

Efficient Ether Synthesis: The formation of the 2-(2,2,2-trifluoroethoxy) group on the aniline ring is a key transformation.

Williamson Ether Synthesis : The traditional method involves reacting a phenoxide with an alkyl halide. wikipedia.org While effective, it can have limitations.

Modern Catalytic Methods : More advanced, reagent-efficient methods include the Ullmann and Chan-Lam couplings. The Ullmann condensation uses a copper catalyst to couple an aryl halide with an alcohol. numberanalytics.com The Chan-Lam coupling utilizes a copper- or palladium-mediated reaction between a boronic acid and an alcohol, offering mild conditions and broad substrate scope. numberanalytics.comgoogle.com These catalytic approaches reduce waste compared to methods requiring stoichiometric activators. The use of specialized reagents like Togni reagent II for direct trifluoromethoxylation represents another advanced, though complex, synthetic strategy. nih.gov

| Reaction Step | Traditional Method | Green Catalytic Alternative | Key Advantages |